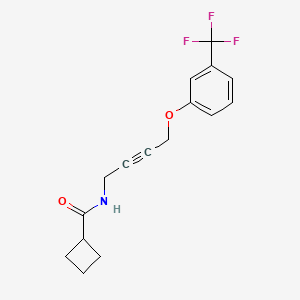
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclobutanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclobutanecarboxamide is a useful research compound. Its molecular formula is C16H16F3NO2 and its molecular weight is 311.304. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Selective Hydrogenation Catalysts
Compounds related to N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)cyclobutanecarboxamide have been investigated for their potential as catalysts in selective hydrogenation processes. For instance, palladium nanoparticles supported on mesoporous graphitic carbon nitride have shown high activity and selectivity for the hydrogenation of phenol to cyclohexanone under mild conditions. This process is significant for the chemical industry, especially in the manufacture of polyamides (Wang et al., 2011).
Synthesis and Biological Activity
Derivatives of the compound have also been synthesized and evaluated for biological activities. Novel compounds with modifications on the phenoxy and trifluoromethyl groups have shown some insecticidal or fungicidal activity, indicating their potential use in agricultural applications (Liu et al., 2006).
Novel Polyamides and Polymer Synthesis
Research into novel polyamides containing cyclobutane in the main chain has been conducted, highlighting the potential of these compounds in the development of new materials. The synthesis of these polyamides from dimers obtained through photo-dimerization processes demonstrates their relevance in material science and engineering (Castillo et al., 2004).
Chemical Synthesis Techniques
Further studies have explored chemical synthesis techniques involving similar compounds, demonstrating their utility in developing new chemical reactions and methodologies. For example, acid-catalyzed reactions of ureas with phenols have been used to synthesize new pyrrolidine derivatives, showcasing the versatility of these compounds in organic synthesis (Gazizov et al., 2015).
特性
IUPAC Name |
N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO2/c17-16(18,19)13-7-4-8-14(11-13)22-10-2-1-9-20-15(21)12-5-3-6-12/h4,7-8,11-12H,3,5-6,9-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVMYWHWRTVIOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 5-[2-(dimethylamino)-1-(2-ethoxy-2-oxoacetyl)vinyl]-3-phenyl-4-isoxazolecarboxylate](/img/structure/B2581991.png)
![N-[(Z)-3-(4-Fluorophenyl)prop-2-enyl]-N-[(1-methylimidazol-2-yl)methyl]-6-azaspiro[2.5]octan-2-amine](/img/structure/B2581992.png)
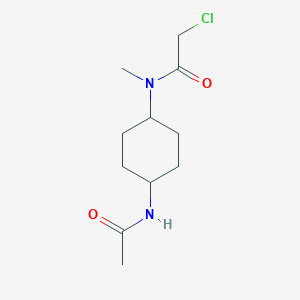

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2581996.png)
![benzyl [2-(1H-benzimidazol-2-yl)ethyl]carbamate](/img/structure/B2581997.png)
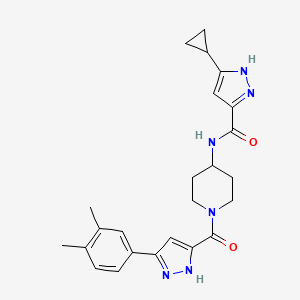

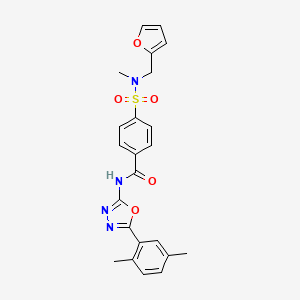
![methyl 3-[6-[2-(cyclohexen-1-yl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2582004.png)
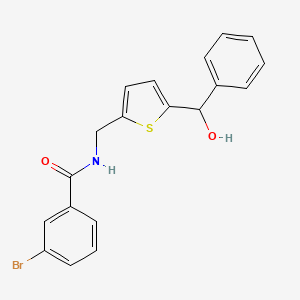
![(Z)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2582012.png)


